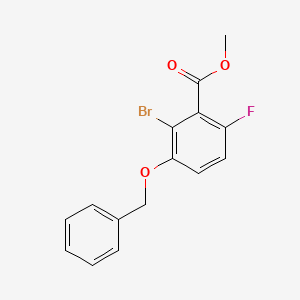

Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate

Description

Properties

Molecular Formula |

C15H12BrFO3 |

|---|---|

Molecular Weight |

339.16 g/mol |

IUPAC Name |

methyl 2-bromo-6-fluoro-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(17)7-8-12(14(13)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

DOPNRCAXOWSFMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate

General Synthetic Strategy

The synthesis generally follows these key steps:

- Introduction of fluorine and bromine substituents on the aromatic ring at defined positions.

- Formation of the benzyloxy group via etherification of the hydroxyl precursor.

- Esterification to install the methyl benzoate moiety.

The challenge lies in achieving regioselective bromination and fluorination while preserving the benzyloxy group and ester functionality.

Stepwise Preparation Protocol

Starting Materials

- 2-fluoro-3-hydroxybenzoic acid or its methyl ester derivative

- Benzyl bromide or benzyl chloride (for benzyloxy formation)

- Brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin

- Catalysts and solvents (e.g., sulfuric acid, acetic acid, dichloromethane)

Preparation of 2-bromo-3-fluorobenzoic acid derivative

A related compound, 2-bromo-3-fluorobenzoic acid, has been prepared via nitration, bromination, reduction, deamination, and hydrolysis steps starting from m-fluorobenzotrifluoride, as per patent WO2014071545A1. The process includes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | m-fluorobenzotrifluoride, H2SO4, HNO3 (20-30°C) | Formation of 4-fluoro-2-trifluoromethylnitrobenzene intermediate |

| Bromination | Dibromohydantoin, H2SO4 | Bromination at desired position |

| Reduction | Fe powder, acetic acid or NH4Cl catalyst | Nitro group reduction |

| Deamination | Hypophosphorous acid (20-30°C) | Removal of amino group |

| Hydrolysis | H2SO4, 150-175°C | Conversion to benzoic acid derivative |

This method is noted for mild conditions, good yield, and cost-effectiveness.

Formation of the Benzyloxy Group

The benzyloxy substituent at position 3 can be introduced by etherification of the corresponding hydroxy derivative with benzyl bromide under basic conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Room temperature to reflux

This reaction selectively converts the phenol group into the benzyloxy ether without affecting other substituents.

Esterification to Methyl Benzoate

If starting from the acid form, methylation is achieved by:

- Treatment with methanol and an acid catalyst (e.g., sulfuric acid or HCl gas)

- Alternatively, via methyl iodide and base in aprotic solvents

The methyl ester is stable under the bromination and etherification conditions.

Direct Bromomethylation of Methyl 2-fluorobenzoate Derivatives

A related method for halomethylation involves radical bromination of methyl 2-fluoro-5-methylbenzoate with N-bromosuccinimide (NBS) and azodiisobutyronitrile (AIBN) as initiator in carbon tetrachloride and acetonitrile solvent at reflux (approx. 1.5 h). This yields methyl 5-(bromomethyl)-2-fluorobenzoate in moderate yield (~65%).

This method can be adapted for bromination at specific positions and subsequent substitution with benzyloxy groups.

Data Tables Summarizing Preparation Conditions and Yields

In-Depth Research Findings and Notes

The patent WO2014071545A1 provides a comprehensive, industrially applicable method for preparing 2-bromo-3-fluorobenzoic acid, a key intermediate structurally related to the target compound. Its process design emphasizes mild conditions, safety, and cost efficiency.

Radical bromination using NBS and AIBN is a well-established method for selective benzylic bromination, which can be adapted for introducing bromomethyl groups on methyl benzoate derivatives, facilitating subsequent substitution reactions.

The benzyloxy group introduction requires careful control to avoid side reactions such as over-alkylation or cleavage of sensitive groups.

Esterification is typically the final step to avoid hydrolysis or transesterification during harsh bromination or nitration steps.

Purification is commonly achieved by extraction, washing with brine and water until neutral, drying over anhydrous magnesium sulfate, and chromatographic techniques or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate is a building block with the CAS number 2484888-81-3 and the molecular formula C15H12BRFO3 . AChemBlock offers this compound (95% purity) for research purposes .

Because information is limited regarding specific applications of this compound, some information on related compounds is included to infer potential applications.

Related Compounds and Applications

- Methyl 4-bromo-2-fluorobenzoate: Research indicates that Methyl 4-bromo-2-fluorobenzoate (MBF) is structurally stable and may be suitable for drug development for fungal diseases . Studies cover its optimized structure, chemical bond with stabilization energy, and pharmaceutical evaluations. The molecule's hydrogen binding sites are found around the carbonyl group. The HOMO/LUMO energy values are -6.509 eV and -4.305 eV, respectively .

- Fluorinated compounds: The introduction of fluorine into bioactive molecules can result in significant changes in their chemical, physical, and biological properties . Many fluorinated compounds are used in various applications, such as pharmaceuticals, agrochemicals, and materials science .

- Methyl 3-(benzyloxy)-4-bromobenzoate: Demonstrates significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL, and reveals an IC50 value of approximately 25 µM against MCF-7 cells, indicating anticancer activity compared to standard chemotherapeutics.

Potential Research Areas

Based on the information available on related compounds, this compound may be useful in the following research areas:

- Drug Discovery: As a fluorinated compound, it may be used to synthesize novel bioactive molecules with enhanced pharmaceutical properties .

- Antifungal Research: Given the reported antifungal potential of Methyl 4-bromo-2-fluorobenzoate, this compound may also have applications in developing new treatments for fungal infections .

- Antimicrobial Research: Structurally related compounds have demonstrated antimicrobial activity, suggesting that this compound could be explored for its potential to inhibit bacterial growth.

- Anticancer Research: Studies on related compounds have shown anticancer activity, making this compound a candidate for in vitro studies to assess its cytotoxic effects on cancer cells.

Safety and Handling

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate involves its interaction with specific molecular targets. The presence of the bromine, benzyloxy, and fluorine groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is classified as a halogenated benzoate derivative. Its chemical formula is , and it features a bromine atom at position 2, a fluorine atom at position 6, and a benzyloxy group at position 3 of the benzoate ring. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrFO₃ |

| Molecular Weight | 277.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through broth dilution methods.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several halogenated compounds, this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The results showed:

- MIC against E. coli : 32 µg/mL

- MIC against S. aureus : 16 µg/mL

- MBC against E. coli : 64 µg/mL

- MBC against S. aureus : 32 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action

The proposed mechanism involves the compound's ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it may target the PI3K/Akt signaling pathway, which is crucial for cancer cell growth.

Table 2: Anticancer Activity

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.

- Receptor Binding : The compound can bind to specific receptors on cancer cells, leading to altered signaling pathways.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may contribute to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.